Aldicarb sulfoxide is the primary oxidative metabolite of the systemic carbamate pesticide aldicarb. In agricultural, environmental, and toxicological contexts, it functions as a highly potent acetylcholinesterase (AChE) inhibitor and constitutes the dominant toxic residue found in soil, plants, and groundwater following parent compound application [1]. For analytical and testing laboratories, procuring high-purity aldicarb sulfoxide is essential, as it serves as a non-substitutable reference standard for LC-MS/MS multiresidue analysis, environmental fate modeling, and regulatory compliance monitoring under EPA and EFSA frameworks [2].
Substituting the parent compound (aldicarb) or the secondary metabolite (aldicarb sulfone) in analytical or toxicological workflows leads to critical failures in data accuracy and regulatory compliance. Aldicarb rapidly oxidizes in vivo and in the environment, meaning it does not represent the primary molecular species encountered in actual exposure scenarios [1]. Furthermore, the parent compound severely underestimates neurotoxic potency in vitro and fails to replicate the extreme aqueous mobility of the sulfoxide. In mass spectrometry, the three compounds exhibit distinct retention times and ionization profiles; lacking the exact sulfoxide standard results in false negatives and invalid calibration curves during multiresidue pesticide screening [2].
Aldicarb sulfoxide is the primary active toxicant responsible for the neurotoxic effects of aldicarb exposure. In vitro tissue homogenate assays demonstrate that aldicarb sulfoxide is a vastly more potent AChE inhibitor than the parent compound, with IC50 values up to 148 times lower than aldicarb in specific vertebrate models (e.g., catfish muscle AChE) [1].
| Evidence Dimension | In vitro AChE inhibition (IC50) |
| Target Compound Data | Highly potent AChE inhibitor (e.g., IC50 148-fold lower than parent in specific models) |
| Comparator Or Baseline | Aldicarb (parent compound) |
| Quantified Difference | Aldicarb sulfoxide exhibits up to 148x greater neurotoxic potency compared to the parent. |
| Conditions | In vitro vertebrate tissue homogenate assays |
Toxicological risk assessments relying solely on the parent compound will severely underestimate neurotoxic hazard, making the sulfoxide standard critical for accurate bioassay calibration.
In reverse-phase LC-MS/MS multiresidue analysis, aldicarb sulfoxide exhibits a distinct early elution profile compared to its analogs. For instance, under standard gradients, the sulfoxide elutes earlier (e.g., RT ~1.77 min) than aldicarb sulfone (RT ~1.83 min) and parent aldicarb (RT ~2.02 min), while requiring unique MRM transitions (e.g., m/z 207.1 -> 132.0/89.0) for accurate quantification [1].
| Evidence Dimension | LC-MS/MS Retention Time and MRM Transitions |
| Target Compound Data | RT ~1.77 min; MRM 207.1 -> 132.0 |
| Comparator Or Baseline | Aldicarb (RT ~2.02 min; MRM 213.1 -> 116.1) |
| Quantified Difference | Complete chromatographic separation and unique precursor/product ion pairs. |
| Conditions | Reverse-phase LC-MS/MS with electrospray ionization (ESI+) |
Accurate quantification in food safety testing requires the exact sulfoxide standard for precise retention time locking and compliance with SANTE identification guidelines.
Aldicarb sulfoxide possesses extreme aqueous mobility, which dictates its behavior as a groundwater contaminant. Its water solubility is approximately 28,000 mg/L at 25 °C, which is more than 4.5 to 5.5 times higher than the parent aldicarb (typically 4,900 to 6,000 mg/L) [1].
| Evidence Dimension | Water Solubility |
| Target Compound Data | ~28,000 mg/L at 25 °C |
| Comparator Or Baseline | Aldicarb (~4,900 to 6,000 mg/L) |
| Quantified Difference | The sulfoxide metabolite exhibits >4.5-fold higher water solubility than the parent compound. |
| Conditions | Standard aqueous conditions (20-25 °C) |
For groundwater leaching models, substituting the parent compound fails to capture the extreme mobility of the actual dominant groundwater contaminant, necessitating the sulfoxide standard.
Following agricultural application, the parent aldicarb is rapidly oxidized in aerobic soils, with >50% dissipation occurring within 7 days. Aldicarb sulfoxide subsequently forms the dominant, stable toxic residue, peaking at approximately 14 days and persisting as the primary target for environmental monitoring [1].
| Evidence Dimension | Soil degradation and residue fraction |
| Target Compound Data | Forms the dominant persistent toxic residue, peaking at ~14 days post-application |
| Comparator Or Baseline | Aldicarb (Rapidly oxidizes, >50% dissipation within 7 days) |
| Quantified Difference | Parent compound is a transient precursor, while the sulfoxide constitutes the primary stable target for environmental monitoring. |
| Conditions | Aerobic soil and agricultural field monitoring |
Environmental testing protocols legally require the quantification of the sulfoxide; procuring only the parent standard leaves laboratories unable to meet regulatory mandates.
Due to its distinct LC-MS/MS retention time and MRM transitions, aldicarb sulfoxide is an indispensable analytical standard for quantifying carbamate residues in agricultural commodities, ensuring compliance with EPA and EFSA maximum residue limits (MRLs) [1].
Because its water solubility is significantly higher than the parent compound, the sulfoxide standard is required for accurate hydrogeological modeling, microcosm studies, and municipal water quality testing in agricultural runoff zones [2].
Given its vastly superior potency as an AChE inhibitor compared to parent aldicarb, the sulfoxide is the preferred standard for in vitro and in vivo toxicological screening, including alternative model assays (e.g., zebrafish, C. elegans) for cholinergic neurotransmission [3].
Acute Toxic;Environmental Hazard